3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using oxidizing agents.
Attachment of the Benzoyl Group: This step involves acylation reactions, often using benzoyl chloride in the presence of a base.
Incorporation of the Isobutoxy Group: This can be done through etherification reactions.
Addition of the Morpholinyl and Pyridinyl Groups: These groups are introduced through substitution reactions, often using nucleophilic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, KOH
Acids: HCl, H2SO4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other compounds that have similar structural features, such as:
- 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-piperidinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H33N3O5 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O5/c1-18(2)17-35-22-7-6-20(15-19(22)3)25(31)23-24(21-5-4-8-28-16-21)30(27(33)26(23)32)10-9-29-11-13-34-14-12-29/h4-8,15-16,18,24,31H,9-14,17H2,1-3H3/b25-23+ |
InChI Key |
AJPSIKMMBUXIQG-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O)OCC(C)C |
Origin of Product |
United States |
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